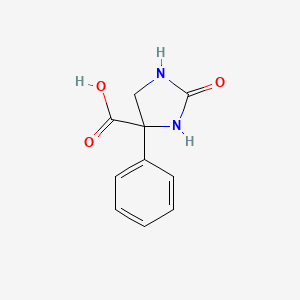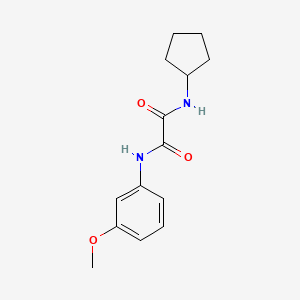
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive molecule that has been extensively studied for its ability to promote dental health and prevent tooth decay.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of various oxamide derivatives, including N-cyclopentyl-N'-(3-methoxyphenyl)oxamide. These compounds are characterized by their intramolecular three-center hydrogen bonding, with the structures established through NMR spectroscopy and X-ray diffraction. The study provides insights into the molecular conformations and bonding interactions of these compounds (Martínez-Martínez et al., 1998).
Bimetallic Complexes with Oxamide Ligands
Li et al. (2012) synthesized bimetallic complexes using asymmetrical N,N'-bis(substituted)oxamide ligands. These complexes, characterized by X-ray single-crystal diffraction, show potential for in vitro cytotoxic activities and interactions with DNA and proteins. This research highlights the applicability of oxamide derivatives in developing metal-based therapeutic agents (Li et al., 2012).
Synthesis and Characterization for Corrosion Inhibition
A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including those related to N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, for their corrosion inhibition properties on copper. This research used various chemical and electrochemical methods to analyze the effectiveness of these compounds, demonstrating their potential as corrosion inhibitors (Abu-Rayyan et al., 2022).
DNA-Binding and Cytotoxic Activities
Research by Cui et al. (2011) and Zheng et al. (2015) focused on the synthesis of dicopper(II) complexes with N,N'-bis(substituted)oxamide ligands. These studies examined the DNA-binding properties and cytotoxic activities of the compounds, indicating their potential in cancer therapy. The findings provide valuable insights into the interaction of these complexes with biological macromolecules and their anticancer activities (Cui et al., 2011); (Zheng et al., 2015).
Propiedades
IUPAC Name |
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSZBOAAREUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
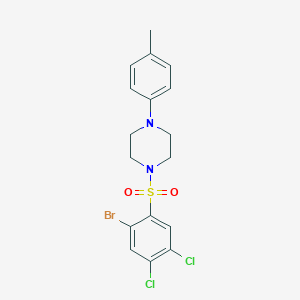
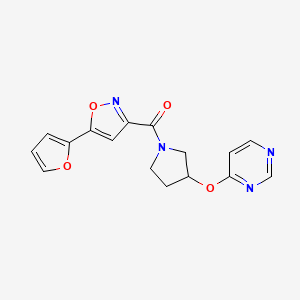
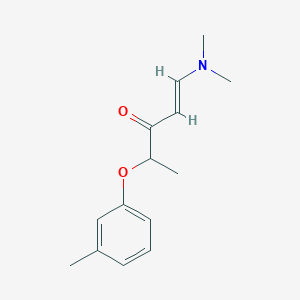
![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
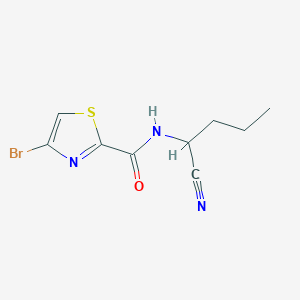
![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)
